molecular formula C8H11Na B1602487 Sodium isopropylcyclopentadienide CAS No. 65090-77-9

Sodium isopropylcyclopentadienide

Cat. No. B1602487
CAS RN: 65090-77-9
M. Wt: 130.16 g/mol
InChI Key: IWYSOVJPHUTFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium isopropylcyclopentadienide (NaICP) is an organometallic compound that is widely used in organic synthesis. It is a strong nucleophile that is commonly used to initiate polymerization reactions and to perform various types of organic transformations.

Scientific Research Applications

Application in Herbicide Degradation

Sodium isopropylcyclopentadienide's properties can be linked to the research on the degradation of herbicides, such as ametryn and isoproturon, during water disinfection using sodium hypochlorite. This study by López et al. (1997) explored the chemical reactions and byproducts formed during the interaction of these herbicides with disinfectants like sodium hypochlorite, providing insights into the degradation pathways and environmental impact of such herbicides (López et al., 1997).

Role in Battery Research

This compound may have implications in the field of sodium-ion batteries. Delmas (2018) provides an overview of the research on sodium batteries, including sodium/sulfur and sodium/NiCl2 batteries, highlighting the technological advancements and potential applications in load leveling and electric vehicles (Delmas, 2018).

Sodium Handling and Measurement in Chemical Research

Branca and Loiselle (1996) describe a method for handling and measuring sodium in chemical research. This method, involving the use of disposable microcapillary pipettes under controlled conditions, could be relevant to the handling and measurement of this compound in laboratory settings (Branca & Loiselle, 1996).

Sodium's Role in Drug Release Optimization

Kincl et al. (2005) researched the optimization of drug release methods, which could be relevant to this compound. This study used diclofenac sodium as a model drug and employed experimental design methodology to optimize drug release, potentially offering insights into the controlled release of drugs involving sodium compounds (Kincl et al., 2005).

Sodium in Environmental Impact Studies

Longo et al. (2014) studied the life cycle assessment of sodium/nickel chloride batteries. This research provides insights into the environmental impacts of such batteries, which could be extrapolated to understand the ecological footprint of this compound in various applications (Longo et al., 2014).

Mechanism of Action

Target of Action

Sodium isopropylcyclopentadienide is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .

Mode of Action

It may do this by providing an alternative reaction pathway or by stabilizing the transition state of the reaction .

Biochemical Pathways

This compound is involved in the synthesis of various compounds. For instance, it has been used as a reactant for the synthesis of ruthenium-based bioconjugates, cobalt sandwich diphosphine ligand and its chelated palladium complex, niobium and zirconium complexes with asymmetrically substituted ansa ligands, substituted vanadocenes, and isopropyl substituted cyclopentadiene ligands

Result of Action

The primary result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products . On a molecular level, this involves changes in the configuration of atoms and bonds within the reactants. On a cellular level, the effects would depend on the specific reaction and the nature of the products formed.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and moisture , which means that reactions involving this compound must be carried out under controlled conditions to prevent its degradation. Other factors, such as temperature and pH, may also affect its catalytic activity.

properties

IUPAC Name

sodium;5-propan-2-ylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11.Na/c1-7(2)8-5-3-4-6-8;/h3-7H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYSOVJPHUTFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[C-]1C=CC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583819
Record name Sodium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65090-77-9
Record name Sodium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium isopropylcyclopentadienide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium isopropylcyclopentadienide is prepared in THF as described in Preparation A. Then dimeric allyl nickel bromide is prepared by reacting 70 g of nickel carbonyl and 50 ml of allyl bromide in 200 ml of THF. The final solution is added dropwise onto the solution of sodium isopropylcyclopentadienide and allowed to stir at room temperature for two hours. The mixture becomes violet immediately and NaBr precipitates. The solution containing isopropylcyclopentadienyl nickel allyl is transferred to another flask and solvent is removed by pumping at or below room temperature. The product is removed by vacuum distillation at 10-2 torr in the range of 30°-40° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium isopropylcyclopentadienide
Reactant of Route 2
Sodium isopropylcyclopentadienide
Reactant of Route 3
Sodium isopropylcyclopentadienide
Reactant of Route 4
Sodium isopropylcyclopentadienide
Reactant of Route 5
Sodium isopropylcyclopentadienide
Reactant of Route 6
Sodium isopropylcyclopentadienide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.